Diethylamine phosphate

Description

Definition and Historical Development

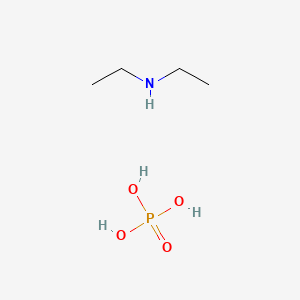

Diethylamine phosphate, systematically identified as diethylammonium dihydrogen phosphate, is an organic phosphate salt formed by the ionic interaction between diethylamine and phosphoric acid. Historically, its structural characterization emerged alongside advances in crystallography and materials science. Early studies in the late 20th century focused on synthesizing phosphate salts for applications in ferroelectric materials and ionic conductors. The compound gained attention in the 2000s for its role in crystal engineering, particularly in forming hydrogen-bonded networks critical for stabilizing molecular frameworks.

Systematic Nomenclature and Classification

The compound adheres to the following nomenclature and classifications:

Molecular Architecture and Structural Features

Molecular Formula ($$C4H{14}NO_4P$$) and Weight (171.13 g/mol)

The molecular formula $$C4H{14}NO_4P$$ corresponds to a 1:1 adduct of diethylamine and phosphoric acid. The molar mass (171.13 g/mol) is derived from the sum of atomic weights:

- Carbon (4 × 12.01): 48.04

- Hydrogen (14 × 1.01): 14.14

- Nitrogen (1 × 14.01): 14.01

- Oxygen (4 × 16.00): 64.00

- Phosphorus (1 × 30.97): 30.97

Crystalline Morphology and Phase Behavior

This compound crystallizes in the triclinic system with space group P-1. The unit cell parameters are:

- a = 6.9917 Å

- b = 7.1929 Å

- c = 7.9667 Å

- α = 104.517°

- β = 95.918°

- γ = 109.459°

The structure comprises alternating layers of diethylammonium cations ($$NH2(CH2CH3)2^+$$) and dihydrogen phosphate anions ($$H2PO4^-$$), stabilized by hydrogen bonds between ammonium hydrogens and phosphate oxygens. Phase transitions remain unobserved in thermal analyses up to 293 K.

Ionic Composition and Bonding Characteristics

- Cation : Diethylammonium ($$NH2(CH2CH3)2^+$$), featuring a tetrahedral nitrogen center with two ethyl groups and two hydrogens.

- Anion : Dihydrogen phosphate ($$H2PO4^-$$), with a tetrahedral phosphorus center bonded to four oxygens, two of which are protonated.

- Bonding : Dominated by ionic interactions and hydrogen bonds (N–H···O and O–H···O), creating a three-dimensional network.

Properties

CAS No. |

60159-97-9 |

|---|---|

Molecular Formula |

C4H14NO4P |

Molecular Weight |

171.13 g/mol |

IUPAC Name |

diethylazanium;dihydrogen phosphate |

InChI |

InChI=1S/C4H11N.H3O4P/c1-3-5-4-2;1-5(2,3)4/h5H,3-4H2,1-2H3;(H3,1,2,3,4) |

InChI Key |

ASLNLSYDVOWAFS-UHFFFAOYSA-N |

SMILES |

CCNCC.OP(=O)(O)O |

Canonical SMILES |

CC[NH2+]CC.OP(=O)(O)[O-] |

Other CAS No. |

68109-72-8 60159-97-9 |

Pictograms |

Irritant |

Related CAS |

68109-72-8 74710-25-1 |

Origin of Product |

United States |

Preparation Methods

Laboratory-Scale Synthesis

Acid-Base Neutralization

The most widely documented method for synthesizing diethylamine phosphate involves the direct neutralization of diethylamine with phosphoric acid. This exothermic reaction proceeds according to the stoichiometric equation:

$$

\text{(CH₃CH₂)₂NH + H₃PO₄ → (CH₃CH₂)₂NH₂·H₂PO₄}

$$

In a typical procedure, 1 mole of diethylamine (73.14 g) is gradually added to 1 mole of 85% phosphoric acid (98 g) under ice-cooled conditions to mitigate heat generation. The reaction mixture is then stirred at 60–70°C for 2–4 hours to ensure complete proton transfer. Post-reaction, the product is crystallized by cooling to 0–5°C, yielding white crystalline solids with a purity exceeding 98%.

Table 1: Optimized Reaction Conditions for Acid-Base Neutralization

| Parameter | Value/Range | Source |

|---|---|---|

| Molar ratio (amine:acid) | 1:1 | |

| Reaction temperature | 60–70°C | |

| Crystallization temperature | 0–5°C | |

| Purity | ≥98% |

Solvent Selection and Reaction Optimization

While aqueous systems are commonly used, non-polar solvents like toluene or ethyl acetate enhance yield by shifting the equilibrium toward product formation. A study comparing solvents demonstrated that ethyl acetate increases crystallinity by 12% compared to water-only systems. However, residual solvent removal requires additional vacuum drying steps at 80°C for 4–6 hours.

Industrial Production Methods

Large-Scale Reactor Design

Industrial facilities employ continuous stirred-tank reactors (CSTRs) with capacities up to 10,000 liters. Key design considerations include:

- Material Compatibility : Glass-lined steel reactors resist corrosion from phosphoric acid.

- Heat Management : Jacketed systems circulate coolant to maintain temperatures below 70°C during exothermic neutralization.

- Automated pH Control : In-line probes maintain pH 3.5–4.0 to prevent diethylamine volatilization.

Process Parameters and Quality Control

Industrial batches prioritize reproducibility through standardized protocols:

Table 2: Industrial Production Metrics

| Metric | Specification | Source |

|---|---|---|

| Batch cycle time | 8–12 hours | |

| Throughput | 500–1,000 kg/day | |

| Purity (HPLC) | 99% minimum | |

| Moisture content | ≤1.0% (Karl Fischer) |

Post-crystallization, centrifugal filtration removes residual reactants, followed by fluidized-bed drying at 50–60°C. X-ray diffraction analysis confirms the monoclinic crystal structure (space group P2₁/c), which is critical for applications in piezoelectric materials.

Alternative Synthetic Routes

Metathesis Reactions

This compound can be synthesized via salt metathesis using potassium dihydrogen phosphate and diethylamine hydrochloride:

$$

\text{KH₂PO₄ + (CH₃CH₂)₂NH·HCl → (CH₃CH₂)₂NH₂·H₂PO₄ + KCl}

$$

This method achieves 89–92% yield but requires rigorous KCl removal through hot water washing.

Use of Phosphoric Acid Derivatives

Reactions with phosphoryl chloride (POCl₃) offer an alternative pathway:

$$

\text{(CH₃CH₂)₂NH + POCl₃ + 3H₂O → (CH₃CH₂)₂NH₂·H₂PO₄ + 3HCl}

$$

While efficient, this route necessitates HCl scrubbing systems, increasing operational costs by ~15% compared to neutralization methods.

Physicochemical Characterization

Purity Analysis

High-performance liquid chromatography (HPLC) with UV detection at 210 nm resolves this compound from residual amines and phosphoric acid. Typical chromatographic conditions include:

Applications Influencing Preparation Methodologies

The intended application dictates synthesis parameters:

Chemical Reactions Analysis

Acid-Base Reactions and Buffering Capacity

Diethylamine phosphate acts as a buffer in aqueous solutions, stabilizing pH through proton exchange between its amine and phosphate groups. This property is critical in biochemical assays and industrial processes requiring pH control .

| Reaction | Conditions | Application |

|---|---|---|

| (C₂H₅)₂NH·H₃PO₄ ⇌ (C₂H₅)₂NH₂⁺ + H₂PO₄⁻ | Aqueous media, 25°C | pH stabilization in enzymatic assays |

Nucleophilic Substitution in the Atherton-Todd Reaction

This compound participates in the Atherton-Todd reaction, where its amine group reacts with dialkylphosphites and carbon tetrachloride (CCl₄) to form phosphoramidates .

Mechanism :

-

Deprotonation of dialkylphosphite by a base.

-

Nucleophilic attack on CCl₄, forming a trichloromethylphosphonate intermediate.

| Reagents | Products | Yield | Conditions |

|---|---|---|---|

| (C₂H₅)₂NH·H₃PO₄ + (RO)₂PHO | (C₂H₅)₂N-P(O)(OR)₂ + HCl | 59–91% | CCl₄, base, 0–25°C |

Applications : Synthesis of pesticides, flame retardants, and bioactive molecules .

Hydrolysis to Diethylamine and Phosphoric Acid

Under acidic or basic conditions, this compound undergoes hydrolysis:

Kinetics :

Oxidative Cross-Coupling Reactions

This compound serves as a phosphate donor in oxidative cross-coupling with amines or alcohols, forming P–N or P–O bonds .

| Substrates | Catalyst/Reagent | Products | Yield |

|---|---|---|---|

| Aniline + (C₂H₅)₂NH·H₃PO₄ | Cl₃CCN, Et₃N | C₆H₅N(H)PO(O)(OC₂H₅)₂ | 75% |

| Ethanol + (C₂H₅)₂NH·H₃PO₄ | CCl₄, PPh₃ | (C₂H₅O)₂P(O)OCH₂CH₃ | 30–53% |

Limitations : Requires hazardous chlorinating agents (e.g., CCl₄) and generates stoichiometric waste .

Endocrine-Disruption via Metabolic Byproducts

While not a direct reaction, this compound’s metabolite diethyl phosphate (DEP) disrupts thyroid hormones in rats, suggesting indirect biological activity :

| Exposure | Effects | Molecular Targets |

|---|---|---|

| Chronic DEP exposure | Hyperthyroidism, altered T3/T4 levels | Thyroid hormone receptors, IL-6 pathways |

Comparison with Related Amine-Phosphate Compounds

Scientific Research Applications

Diethylamine phosphate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: It is used in the preparation of buffers and as a stabilizing agent in biochemical assays.

Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: It is used in the production of corrosion inhibitors, pesticides, and rubber processing chemicals.

Mechanism of Action

The mechanism of action of diethylamine phosphate involves its interaction with various molecular targets. In biochemical assays, it acts as a stabilizing agent by maintaining the pH and ionic strength of the solution. In drug delivery systems, it facilitates the transport of active pharmaceutical ingredients across biological membranes. The exact molecular pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare diethylamine phosphate with structurally or functionally related compounds:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Findings:

Corrosion Inhibition Efficiency :

- This compound and dicyclohexylamine nitrite both adsorb onto metal surfaces, but the latter exhibits superior performance in humid conditions due to nitrite's oxidative inhibition properties .

- This compound is preferred in acidic environments (e.g., oil and gas pipelines) for its stability and ability to neutralize corrosive gases .

Structural and Synthetic Differences: Phosphonate derivatives like dimethyl 1-(diethylphosphonoylethyl)phosphate (5-1) show distinct ³¹P-NMR shifts (δ = 1.1–22.7 ppm), reflecting their asymmetric P–O–P bonding compared to the symmetric phosphate group in this compound . Diethylamine hydrochloride lacks phosphate groups, limiting its utility in applications requiring pH buffering or metal coordination .

Industrial Applications: Butoxyethyl phosphate diethylamine salt is tailored for non-corrosive roles, such as enhancing the durability of magnetic media coatings, unlike this compound’s focus on corrosion prevention . Diethanolamine cetyl phosphate’s long alkyl chain makes it suitable for cosmetics, emphasizing hydrophobicity over reactivity .

Analytical Utility :

- This compound buffers (pH 6.0) outperform citrate-phosphate buffers in HPLC separations of SSRIs due to better compatibility with acetonitrile and trifluoroacetic acid .

Biological Activity

Diethylamine phosphate (DEP) is a compound of interest due to its various biological activities and potential implications in health and environmental contexts. This article reviews the biological activity of DEP, focusing on its effects on endocrine systems, immune responses, and cellular interactions, supported by case studies and research findings.

This compound is synthesized from diethylamine and phosphoric acid. Its molecular structure allows it to participate in various biochemical processes. The compound has been studied for its potential applications in agriculture and as a chemical intermediate in organic synthesis.

Endocrine Disruption

Recent studies have highlighted the endocrine-disrupting effects of DEP. Chronic exposure to DEP has been shown to cause thyroid-related hormone disorders in rats, leading to symptoms of hyperthyroidism. Research indicates that DEP interacts with thyroid hormone biosynthesis, affecting the production and regulation of these hormones through molecular docking and dynamics simulations .

Key Findings:

- Thyroid Hormone Disruption: Chronic exposure resulted in abnormal expression of thyroid hormone-related genes in the liver.

- No Significant Impact on Sex Hormones: Despite its effects on thyroid hormones, DEP did not significantly alter serum sex hormone levels or sperm quality in male rats .

Immune System Effects

DEP has also been implicated in modulating immune responses. In a study examining its effects on gut microbiota, high doses of DEP enriched certain beneficial bacterial genera while reducing levels of pro-inflammatory cytokines like interleukin-6 (IL-6). This suggests a potential role for DEP in influencing gut health and immune function .

Research Data:

- Increased Levels of Beneficial Bacteria: Exposure to DEP led to an increase in butyrate-producing bacteria.

- Cytokine Modulation: Significant decreases in IL-6 levels were observed, indicating a possible anti-inflammatory effect at high doses .

Toxicological Evaluations

Toxicological studies involving F344/N rats and B6C3F1 mice have provided insights into the adverse effects of diethylamine, a related compound. These studies demonstrated respiratory tract lesions, including inflammation and necrosis, at higher exposure concentrations .

| Study Type | Exposure Concentration (ppm) | Observed Effects |

|---|---|---|

| 2-Week Study | 125 - 500 | Respiratory lesions, including ulceration and inflammation |

| 2-Year Study | 125 | Chronic inflammation and eye abnormalities |

Pharmacological Studies

Pharmacological investigations have explored the cytotoxicity of diethylamine derivatives against various cell lines. Some derivatives exhibited moderate activity against mouse fibroblast (NIH/3T3) cells and human promyelocytic leukemia (HL-60) cells, suggesting potential therapeutic applications .

Q & A

Q. What are the key physicochemical properties of diethylamine phosphate relevant to experimental design?

this compound (CAS 68109-72-8; C₄H₁₄NO₄P, molecular weight 171.13 g/mol) is a phosphate salt of diethylamine. Its melting point is 153–156°C, and it is commonly used in buffer preparation due to its pH stability. For instance, a pH 6.0 buffer solution can be synthesized by mixing phosphoric acid, diethylamine, and water, with precise adjustments using diethylamine or phosphoric acid to achieve the target pH . These properties are critical for applications requiring controlled ionic strength and buffering capacity in biochemical assays.

Q. How is this compound synthesized and purified for laboratory use?

A standard synthesis involves neutralizing phosphoric acid with diethylamine in aqueous solution. For example, dilute 68 mL of phosphoric acid to 500 mL with water, add 6 mL of diethylamine, adjust to pH 6.0 ± 0.05, and dilute to 500 mL . Post-synthesis purification may include recrystallization or lyophilization. Impurity analysis via HPLC or ion chromatography is recommended to confirm purity, especially for trace-sensitive applications like enzyme kinetics.

Q. What safety protocols are essential when handling this compound?

Wear protective gloves, goggles, and lab coats to avoid skin/eye contact. Use in a fume hood to prevent inhalation of diethylamine vapors. Waste must be segregated and disposed of via certified chemical waste services due to its potential environmental toxicity . Always consult SDS for compound-specific hazards.

Advanced Research Questions

Q. How can this compound be optimized as a buffering agent in enzyme assays (e.g., alkaline phosphatase)?

this compound buffers are effective in alkaline phosphatase (ALP) assays due to their stability at physiological pH. For ALP activity measurement, prepare a substrate solution containing 1 mg/mL p-nitrophenyl phosphate (PNPP) in 1 M this compound buffer (pH 9.8). Monitor enzyme kinetics by measuring p-nitrophenol release spectrophotometrically at 405 nm. Validate buffer performance by comparing reaction rates with commercial kits and ensuring linearity within 20–60 minutes .

Q. What statistical methods resolve contradictions in phosphate quantification data using this compound-based assays?

Use linear regression (e.g., LINEST in Excel) to analyze standard curves (absorbance vs. concentration). Calculate 95% confidence intervals for replicate measurements and apply Grubbs’ test to exclude outliers. For conflicting results, compare with ICP-MS or colorimetric methods (e.g., malachite green assay) to validate accuracy . Report uncertainties as ± standard deviation (SD) and use ANOVA for inter-group comparisons .

Q. How does this compound interact with reactive oxygen/nitrogen species in cell culture studies?

this compound buffers can stabilize nitric oxide (NO) donors like DEA/NO. Prepare DEA/NO by dissolving diethylamine NONOate in 100 mM phosphate buffer (pH 7.2) to achieve 200 µM NO release. Control experiments should include diethylamine alone to isolate pH or ionic strength effects. Monitor ROS/RNS using fluorescent probes (e.g., DCFH-DA) and correlate with buffer composition .

Methodological Guidance

Designing a protocol for this compound buffer preparation: Key considerations

- Step 1: Calculate molar ratios of diethylamine and phosphoric acid using the Henderson-Hasselbalch equation.

- Step 2: Adjust pH with <0.1 M acid/base to minimize ionic strength changes.

- Step 3: Validate buffer capacity via titration (ΔpH per µL HCl/NaOH).

- Step 4: Filter-sterilize (0.22 µm) for cell culture applications .

Troubleshooting inconsistent results in phosphate-dependent assays

Literature and Data Analysis

Q. How to conduct a systematic review of this compound applications in toxicology?

- Databases: Search PubMed, Embase, and ToxFile using terms like “this compound AND toxicity.”

- Inclusion Criteria: Prioritize peer-reviewed studies with dose-response data and in vivo/in vitro models.

- Risk Assessment: Cross-reference EFSA/JECFA evaluations for food/agricultural safety thresholds .

Interpreting conflicting data on phosphate toxicity in this compound studies

Use meta-analysis tools (e.g., RevMan) to pool data from heterogeneous studies. Stratify by model system (e.g., mammalian vs. bacterial) and exposure duration. For in vitro studies, normalize results to cell viability assays (e.g., MTT) to control for cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.